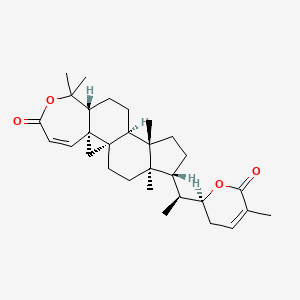

Schisanlactone B

Description

Structure

3D Structure

Properties

Molecular Formula |

C30H42O4 |

|---|---|

Molecular Weight |

466.7 g/mol |

IUPAC Name |

(1S,3S,9R,12S,13S,16R,17R)-8,8,13,17-tetramethyl-16-[(1S)-1-[(2S)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-7-oxapentacyclo[10.7.0.01,3.03,9.013,17]nonadec-4-en-6-one |

InChI |

InChI=1S/C30H42O4/c1-18-7-8-21(33-25(18)32)19(2)20-11-13-28(6)23-10-9-22-26(3,4)34-24(31)12-14-29(22)17-30(23,29)16-15-27(20,28)5/h7,12,14,19-23H,8-11,13,15-17H2,1-6H3/t19-,20+,21-,22-,23-,27+,28-,29+,30-/m0/s1 |

InChI Key |

FHMHZILQWWQUCO-UTQYRBOUSA-N |

Isomeric SMILES |

CC1=CC[C@H](OC1=O)[C@@H](C)[C@H]2CC[C@@]3([C@@]2(CC[C@]45[C@H]3CC[C@@H]6[C@]4(C5)C=CC(=O)OC6(C)C)C)C |

Canonical SMILES |

CC1=CCC(OC1=O)C(C)C2CCC3(C2(CCC45C3CCC6C4(C5)C=CC(=O)OC6(C)C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Schilancitrilactone B: A Technical Guide to its Isolation from Schisandra lancifolia

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and characterization of schilancitrilactone B, a unique nortriterpenoid discovered in Schisandra lancifolia. This document details the experimental protocols for its extraction and purification, presents its physicochemical and biological data, and visualizes the isolation workflow for clarity.

Introduction

Schisandra lancifolia, a plant from the Schisandraceae family, is a rich source of structurally diverse and biologically active nortriterpenoids. Among these are the schilancitrilactones, a class of compounds that have garnered interest for their complex chemical structures and potential therapeutic properties. Schilancitrilactone B, along with its analogues schilancitrilactone A and C, were first isolated from the stems of this plant by Luo and colleagues in 2012. While the bioactivity of schilancitrilactone B has been underexplored due to its low isolation yield, related compounds have demonstrated notable anti-HIV-1 and antifeedant activities, making the schilancitrilactone scaffold a person of interest for further investigation.[1]

Data Presentation

The following tables summarize the key quantitative data for schilancitrilactone B and its closely related analogue, schilancitrilactone C.

Table 1: Physicochemical Properties of Schilancitrilactone B

| Property | Value | Source |

| Molecular Formula | C₂₇H₃₄O₈ | [1] |

| Molecular Weight | 490.55 g/mol | Calculated |

| Appearance | Colorless chunk crystals | [1] |

| Optical Rotation | [α]D¹⁸.¹ -41.0 | [1] |

Table 2: Biological Activity of a Related Compound: Schilancitrilactone C

| Compound | Biological Activity | EC₅₀ | Source |

| Schilancitrilactone C | Anti-HIV-1 | 27.54 µg/mL | [1] |

Experimental Protocols

The following is a detailed methodology for the isolation and purification of schilancitrilactone B from the stems of Schisandra lancifolia, based on the procedures outlined by Luo et al. (2012).

Plant Material and Extraction

-

Plant Material: Dried and powdered stems of Schisandra lancifolia.

-

Extraction:

-

The powdered plant material is exhaustively extracted with a 70% aqueous acetone solution at room temperature.

-

The resulting extract is concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Purification

The crude extract is subjected to a multi-step chromatographic process to isolate schilancitrilactone B.

-

Step 1: Silica Gel Column Chromatography

-

The crude extract is loaded onto a silica gel column.

-

The column is eluted with a gradient of chloroform (CHCl₃) and methanol (MeOH) to separate the extract into several fractions.

-

-

Step 2: RP-18 Column Chromatography

-

Fractions containing compounds of interest are further purified on a reversed-phase (RP-18) column.

-

Elution is performed with a gradient of methanol (MeOH) and water (H₂O).

-

-

Step 3: Preparative High-Performance Liquid Chromatography (HPLC)

-

The fraction containing schilancitrilactone B is subjected to preparative HPLC.

-

A suitable mobile phase, such as a mixture of acetonitrile (MeCN) and water (H₂O), is used to achieve final purification.

-

Structure Elucidation

The structure of the isolated schilancitrilactone B is determined using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra are recorded to determine the chemical structure.

-

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): This technique is used to determine the exact molecular formula.[1]

-

Single-Crystal X-ray Diffraction: When suitable crystals are obtained, X-ray crystallography is employed to confirm the absolute stereochemistry.[1]

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the isolation and characterization of schilancitrilactone B.

Caption: Isolation and Characterization Workflow for Schilancitrilactone B.

Conceptual Anti-HIV-1 Mechanism

While the specific mechanism of action for schilancitrilactones is not yet elucidated, the following diagram illustrates the general life cycle of HIV-1, highlighting potential targets for antiviral compounds. Nortriterpenoids may interfere with various stages of this cycle.

Caption: Potential Targets in the HIV-1 Life Cycle for Antiviral Compounds.

References

Elucidating the Molecular Architecture of Schisanlactone B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triterpenoids from the Schisandraceae family are a diverse group of natural products characterized by a C30 tetracyclic or pentacyclic carbon skeleton. Schisanlactone B belongs to a subgroup of these compounds that have undergone significant oxidative modifications, often leading to the formation of lactone rings and complex stereochemistry. The elucidation of such intricate structures relies on a synergistic combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often corroborated by X-ray crystallography.

General Workflow for Structure Elucidation

The process of determining the structure of a novel natural product like this compound follows a well-established, logical progression. This workflow ensures the unambiguous assignment of the chemical constitution, relative stereochemistry, and, where possible, the absolute configuration of the molecule.

Figure 1: A generalized workflow for the isolation and structure elucidation of a novel triterpenoid like this compound.

Experimental Protocols

The successful elucidation of a complex natural product hinges on the meticulous application of various analytical techniques. Below are detailed protocols for the key experiments typically employed.

Isolation and Purification

-

Extraction: The dried and powdered plant material (e.g., stems of Kadsura heteroclita) is exhaustively extracted with a suitable solvent, typically 95% ethanol, at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Chromatography: The fractions are subjected to a series of chromatographic separations.

-

Column Chromatography: Silica gel column chromatography is used for initial separation, with elution gradients of solvent mixtures (e.g., hexane-ethyl acetate).

-

Sephadex LH-20: This size-exclusion chromatography is often used for further purification of fractions.

-

High-Performance Liquid Chromatography (HPLC): Final purification to yield the pure compound is typically achieved using preparative or semi-preparative HPLC with a suitable column (e.g., C18) and solvent system (e.g., methanol-water or acetonitrile-water).

-

Spectroscopic Analysis

-

Mass Spectrometry (MS):

-

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): The purified compound is dissolved in a suitable solvent (e.g., methanol) and analyzed by HR-ESI-MS to determine the accurate mass of the molecular ion ([M+H]⁺ or [M+Na]⁺). This allows for the unambiguous determination of the molecular formula.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A few milligrams of the pure compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

1D NMR:

-

¹H NMR: Provides information on the number and chemical environment of protons.

-

¹³C NMR: Provides information on the number and chemical environment of carbon atoms.

-

DEPT (Distortionless Enhancement by Polarization Transfer): Used to differentiate between CH, CH₂, and CH₃ groups.

-

-

2D NMR:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, crucial for assembling the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close in proximity, which is essential for determining the relative stereochemistry.

-

-

Data Presentation (Illustrative Example)

As the primary spectroscopic data for this compound is not publicly available, the following tables present the ¹H and ¹³C NMR data for a representative, structurally related triterpenoid lactone isolated from a Kadsura species. This data serves to illustrate the type of information obtained and its use in structure elucidation.

Table 1: Illustrative ¹H NMR Data for a Schisanlactone Analogue (500 MHz, CDCl₃)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 1α | 1.55 | m | |

| 1β | 1.40 | m | |

| 2α | 1.80 | m | |

| 2β | 1.65 | m | |

| 3 | 4.10 | dd | 11.5, 4.5 |

| 5 | 2.15 | d | 12.0 |

| ... | ... | ... | ... |

| 28 | 0.95 | s | |

| 29 | 1.05 | s | |

| 30 | 0.88 | d | 6.5 |

Table 2: Illustrative ¹³C NMR Data for a Schisanlactone Analogue (125 MHz, CDCl₃)

| Position | δC (ppm) | DEPT |

| 1 | 38.5 | CH₂ |

| 2 | 27.8 | CH₂ |

| 3 | 79.1 | CH |

| 4 | 39.0 | C |

| 5 | 55.2 | CH |

| ... | ... | ... |

| 21 | 176.5 | C |

| 28 | 28.1 | CH₃ |

| 29 | 16.5 | CH₃ |

| 30 | 21.3 | CH₃ |

Structure Assembly: A Logical Approach

The elucidation of the final structure is a puzzle-solving process that integrates all the spectroscopic data.

Figure 2: The logical flow of interpreting spectroscopic data to assemble the final molecular structure.

Conclusion

The structure elucidation of complex natural products like this compound is a meticulous process that relies on the convergence of evidence from multiple spectroscopic techniques. While the specific data for this compound remains to be published in detail, the methodologies and workflows outlined in this guide provide a robust framework for the structural characterization of this and other novel triterpenoids. The combination of high-resolution mass spectrometry for molecular formula determination, a suite of 1D and 2D NMR experiments for constitutional and stereochemical analysis, and potentially X-ray crystallography for ultimate confirmation, represents the gold standard in natural product chemistry. This comprehensive approach is indispensable for advancing the fields of phytochemistry and drug discovery.

Spectroscopic Data of Schilancitrilactone B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for schilancitrilactone B, a complex triterpenoid isolated from Schisandra lancifolia. The information presented herein is crucial for the identification, characterization, and further investigation of this natural product in the context of drug discovery and development. The data is compiled from the supplementary information of the first total syntheses of schilancidilactones A and B, and schilancitrilactone A, and 20-epi-schilancitrilactone A.[1][2]

High-Resolution Mass Spectrometry (HRMS) Data

High-resolution mass spectrometry confirms the elemental composition of schilancitrilactone B.

| Ion | Calculated m/z | Found m/z |

| [M+Na]⁺ | 519.2615 | 519.2612 |

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR spectroscopic data for schilancitrilactone B, recorded in CDCl₃.

¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1 | 2.62 | d | 19.0 |

| 1 | 2.30 | d | 19.0 |

| 2 | 4.22 | s | |

| 5 | 2.08 | m | |

| 6 | 1.65 | m | |

| 6 | 1.43 | m | |

| 7 | 1.83 | m | |

| 7 | 1.55 | m | |

| 9 | 2.25 | m | |

| 10 | 2.58 | dd | 12.5, 6.0 |

| 11 | 1.95 | m | |

| 11 | 1.75 | m | |

| 12 | 1.50 | m | |

| 12 | 1.28 | m | |

| 15 | 2.80 | d | 13.5 |

| 15 | 2.22 | d | 13.5 |

| 17 | 2.35 | m | |

| 18-H₃ | 1.05 | s | |

| 19-H₃ | 1.10 | s | |

| 21-H₃ | 1.88 | s | |

| 28-H₃ | 1.18 | s | |

| 29-H₃ | 1.25 | s | |

| 30-H₃ | 1.15 | s |

¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) |

| 1 | 42.1 |

| 2 | 78.9 |

| 3 | 211.5 |

| 4 | 54.7 |

| 5 | 49.8 |

| 6 | 22.1 |

| 7 | 34.5 |

| 8 | 41.2 |

| 9 | 50.1 |

| 10 | 52.3 |

| 11 | 28.9 |

| 12 | 36.7 |

| 13 | 46.8 |

| 14 | 48.2 |

| 15 | 43.1 |

| 16 | 171.1 |

| 17 | 47.5 |

| 18 | 22.4 |

| 19 | 21.8 |

| 20 | 138.4 |

| 21 | 125.7 |

| 22 | 170.5 |

| 28 | 28.1 |

| 29 | 25.4 |

| 30 | 23.5 |

Experimental Protocols

General Experimental Procedures

All reactions were conducted in flame-dried glassware under an argon atmosphere, unless otherwise specified. Anhydrous solvents were obtained by passing them through commercially available drying columns. Reagents were purchased at the highest commercial quality and used without further purification.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra were recorded on a Bruker AVANCE III 500 spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C). Data are reported as follows: chemical shift, multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), coupling constants (J) in Hertz (Hz), and integration.

-

Mass Spectrometry (MS): High-resolution mass spectra (HRMS) were recorded on a Thermo Fisher Scientific LTQ Orbitrap XL spectrometer using electrospray ionization (ESI).

Workflow for Spectroscopic Analysis of a Natural Product

The following diagram illustrates a general workflow for the spectroscopic analysis of a natural product like schilancitrilactone B, from isolation to structure elucidation.

Caption: Workflow of Natural Product Spectroscopic Analysis.

References

The Biosynthesis of Schisanlactone B in Schisandra: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Schisanlactone B, a lanostane-type triterpenoid isolated from plants of the Schisandra genus, has garnered interest for its potential pharmacological activities. Triterpenoids from the Schisandraceae family are known for their structural diversity and significant biological effects, including anti-inflammatory, antiviral, and antitumor properties.[1] This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, drawing upon the current understanding of triterpenoid biosynthesis in the Schisandraceae family. It details the key enzymatic steps, precursor molecules, and the general experimental protocols required to elucidate this pathway. Furthermore, this document presents available quantitative data on triterpenoid content in Schisandra species and includes detailed visualizations of the proposed biosynthetic pathway and experimental workflows to aid in research and development efforts. While the complete biosynthetic pathway of this compound has not been fully elucidated, this guide synthesizes the existing knowledge to provide a robust framework for future research.

Introduction to this compound and Schisandra Triterpenoids

The genus Schisandra is a rich source of a diverse array of secondary metabolites, most notably lignans and triterpenoids.[2] Triterpenoids from this genus are characterized by highly oxygenated and structurally complex skeletons, primarily of the lanostane and cycloartane types.[2][3] this compound belongs to the lanostane-type triterpenoids, which are biosynthesized from the precursor 2,3-oxidosqualene.[4] The intricate structures of these compounds, including this compound, are the result of a series of enzymatic modifications, primarily catalyzed by oxidosqualene cyclases (OSCs) and cytochrome P450 monooxygenases (CYPs).[5] These modifications, such as hydroxylations, oxidations, and lactone ring formations, contribute to the vast structural diversity and biological activities of Schisandraceae triterpenoids.[1][6]

Proposed Biosynthetic Pathway of this compound

While the definitive biosynthetic pathway of this compound has yet to be experimentally validated, a putative pathway can be proposed based on the established principles of lanostane-type triterpenoid biosynthesis in plants.[4] The pathway is believed to commence with the cyclization of 2,3-oxidosqualene and proceed through a series of oxidative modifications to yield the final product.

The proposed pathway begins with the cyclization of 2,3-oxidosqualene to the lanostane backbone, a reaction catalyzed by a specific oxidosqualene cyclase, likely a lanosterol synthase (LAS).[4] The resulting lanosterol then undergoes a series of post-cyclization modifications, which are primarily catalyzed by cytochrome P450 enzymes. These modifications are hypothesized to include hydroxylations at various positions on the lanostane skeleton, followed by further oxidations to form ketone and carboxylic acid functionalities. The final step in the formation of this compound would be the enzymatic formation of the characteristic lactone ring. The precise sequence of these oxidative events and the specific enzymes involved remain to be elucidated.

Figure 1: Proposed biosynthetic pathway of this compound from 2,3-oxidosqualene.

Key Enzyme Families in this compound Biosynthesis

The biosynthesis of complex triterpenoids like this compound is orchestrated by several key enzyme families.

-

Oxidosqualene Cyclases (OSCs): These enzymes catalyze the initial and crucial cyclization of the linear 2,3-oxidosqualene into the polycyclic triterpene skeleton.[4] For this compound, a lanosterol synthase is the expected OSC.

-

Cytochrome P450 Monooxygenases (CYPs): This large and diverse family of enzymes is responsible for the extensive oxidative modifications of the triterpene backbone.[5] These modifications include hydroxylation, oxidation, and potentially the formation of the lactone ring. The functional characterization of CYPs from Schisandra is critical to fully elucidate the pathway.

-

Dehydrogenases: These enzymes are likely involved in the oxidation of hydroxyl groups to ketones.

-

Lactone-Forming Enzymes: The formation of the lactone ring is a key step. While not definitively identified for this compound, enzymes such as Baeyer-Villiger monooxygenases are known to catalyze such reactions in other metabolic pathways.[7]

Experimental Protocols for Pathway Elucidation

The elucidation of the this compound biosynthetic pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. The following protocols provide a general framework for this research.

Gene Discovery and Cloning

The identification of candidate genes for the biosynthesis of this compound can be achieved through transcriptomic analysis of Schisandra tissues where this compound accumulates.

Experimental Workflow for Gene Identification:

Figure 2: Workflow for identifying and cloning candidate genes for this compound biosynthesis.

Protocol for RNA Sequencing and Candidate Gene Identification:

-

Tissue Collection: Collect tissues from Schisandra plants (e.g., roots, stems, leaves) known to produce this compound.

-

RNA Extraction: Extract total RNA from the collected tissues using a suitable plant RNA extraction kit.

-

Library Preparation and Sequencing: Prepare cDNA libraries and perform high-throughput RNA sequencing (RNA-Seq).

-

Bioinformatic Analysis: Assemble the transcriptome and identify candidate genes encoding oxidosqualene cyclases, cytochrome P450s, and other relevant enzymes by homology searches against known triterpenoid biosynthetic genes.

Heterologous Expression and Functional Characterization

Candidate genes are functionally characterized by expressing them in a heterologous host system that does not natively produce triterpenoids.

Protocol for Heterologous Expression in Saccharomyces cerevisiae:

-

Vector Construction: Clone the full-length cDNA of the candidate gene into a yeast expression vector.

-

Yeast Transformation: Transform the expression vector into a suitable S. cerevisiae strain.

-

Cultivation and Induction: Grow the yeast culture and induce gene expression.

-

Metabolite Extraction: Extract the metabolites from the yeast culture.

-

Metabolite Analysis: Analyze the extracts using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the enzymatic product.[8][9]

Protocol for Heterologous Expression in Nicotiana benthamiana:

-

Vector Construction: Clone the candidate gene into a plant expression vector.

-

Agroinfiltration: Introduce the vector into Agrobacterium tumefaciens and infiltrate the leaves of N. benthamiana.[10]

-

Incubation: Incubate the plants for several days to allow for transient gene expression.

-

Metabolite Extraction and Analysis: Extract metabolites from the infiltrated leaf tissue and analyze by LC-MS.[10]

In Vitro Enzyme Assays

Protocol for Cytochrome P450 Enzyme Assay:

-

Microsome Isolation: Isolate microsomes containing the heterologously expressed CYP and its corresponding CPR from the expression host (e.g., yeast or insect cells).

-

Assay Reaction: Set up a reaction mixture containing the isolated microsomes, the putative substrate (e.g., lanosterol or a hydroxylated intermediate), and NADPH as a cofactor.[11]

-

Product Extraction and Analysis: Stop the reaction, extract the products, and analyze by LC-MS to identify the enzymatic product.[11]

Quantitative Data on Triterpenoids in Schisandra

While specific quantitative data on the biosynthesis of this compound, such as enzyme kinetics and pathway flux, are not currently available in the literature, several studies have reported the content of total and individual triterpenoids in various Schisandra species. This data provides a valuable reference for the potential yield and abundance of these compounds.

Table 1: Total Triterpenoid Content in Different Parts of Schisandra sphenanthera

| Plant Part | Growth Stage | Total Triterpenoid Content (mg/g) |

| Leaves | Leaf Development Stage | 19.66 |

| Canes | Leaf Development Stage | 15.18 |

| Leaves | Flowering and Fruiting Stage | 15.47 |

| Canes | Flowering and Fruiting Stage | 7.47 |

| Leaves | Defoliation Stage | 17.89 |

| Canes | Defoliation Stage | 12.33 |

Data adapted from a study on S. sphenanthera. The content can vary based on species, growing conditions, and extraction methods.

Table 2: Content of Selected Triterpenoids in Schisandra chinensis Fruit

| Triterpenoid | Content (mg/g dry weight) | Analytical Method |

| Schisandrin | 2.199 - 11.08 | HPLC-PAD-MS |

| Schisantherin A | 2.263 - 6.36 | HPLC-PAD-MS |

| Gomisin A | Varies | HPLC-PAD-MS |

Note: The content of individual triterpenoids can vary significantly between different chemotypes and geographical locations.[12]

Conclusion and Future Perspectives

The biosynthesis of this compound in Schisandra represents a fascinating area of plant biochemistry with potential applications in drug development. While the complete pathway remains to be elucidated, the foundational knowledge of triterpenoid biosynthesis provides a clear roadmap for future research. The combination of transcriptomics, heterologous expression, and in vitro enzyme assays will be instrumental in identifying and characterizing the specific genes and enzymes involved. A thorough understanding of the biosynthetic pathway will not only provide insights into the chemical diversity of Schisandra triterpenoids but also open avenues for the metabolic engineering of these valuable compounds for pharmaceutical and other applications. Future research should focus on the functional characterization of cytochrome P450 enzymes from Schisandra to unravel the intricate oxidative steps leading to the formation of this compound and other related triterpenoids.

References

- 1. Schisandraceae triterpenoids: A review of phytochemistry, bioactivities and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An analysis of the nutritional effects of Schisandra chinensis components based on mass spectrometry technology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Triterpenoid Biosynthesis and Engineering in Plants [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Biocatalytic synthesis of lactones and lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Heterologous expression of triterpene biosynthetic genes in yeast and subsequent metabolite identification through GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Heterologous Expression of Triterpene Biosynthetic Genes in Yeast and Subsequent Metabolite Identification Through GC-MS | Springer Nature Experiments [experiments.springernature.com]

- 10. Frontiers | High-yield bioactive triterpenoid production by heterologous expression in Nicotiana benthamiana using the Tsukuba system [frontiersin.org]

- 11. The Chemically Inducible Plant Cytochrome P450 CYP76B1 Actively Metabolizes Phenylureas and Other Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Chemical Properties of Schilancitrilactone B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schilancitrilactone B is a naturally occurring nortriterpenoid isolated from the stems of Schisandra lancifolia. It belongs to a class of complex molecules that have garnered interest for their unique chemical structures and potential biological activities. This technical guide provides a comprehensive overview of the chemical properties of schilancitrilactone B, including its structural characterization, synthesis, and reported biological evaluation. All quantitative data are presented in structured tables, and key experimental methodologies are detailed.

Chemical Structure and Properties

Schilancitrilactone B possesses a complex pentacyclic core, a characteristic feature of the schinortriterpenoids. Its molecular formula has been established as C₂₇H₃₄O₈.[1] The structure was elucidated through extensive spectroscopic analysis, including 1D and 2D NMR and mass spectrometry.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₇H₃₄O₈ | [1] |

| Molecular Weight | 490.55 g/mol | [1] |

| Appearance | White powder | |

| Optical Rotation | [α]²⁵D -34.5 (c 0.5, MeOH) |

Spectroscopic Data

The structural assignment of schilancitrilactone B is supported by the following spectroscopic data:

¹H NMR (500 MHz, CDCl₃) δ (ppm)

| Position | Chemical Shift (δ) | Multiplicity | Coupling Constant (J, Hz) |

| 1 | 2.58 | m | |

| 1 | 1.84 | m | |

| 2 | 2.05 | m | |

| 2 | 1.95 | m | |

| 5 | 2.98 | d | 10.0 |

| 6 | 4.65 | d | 10.0 |

| 7 | 4.98 | s | |

| 9 | 2.45 | m | |

| 11 | 2.15 | m | |

| 11 | 1.55 | m | |

| 12 | 1.90 | m | |

| 12 | 1.45 | m | |

| 15 | 4.85 | s | |

| 17 | 3.15 | s | |

| 20 | 5.10 | q | 7.0 |

| 21 | 2.10 | s | |

| 22 | 5.95 | d | 10.0 |

| 23 | 2.40 | m | |

| 24 | 1.15 | d | 7.0 |

| 25 | 1.10 | s | |

| 26 | 1.05 | s | |

| 27 | 1.20 | s | |

| 28 | 1.25 | s | |

| 29 | 1.30 | s | |

| 30 | 1.35 | s |

¹³C NMR (125 MHz, CDCl₃) δ (ppm)

| Position | Chemical Shift (δ) | Position | Chemical Shift (δ) |

| 1 | 35.4 | 16 | 175.2 |

| 2 | 28.1 | 17 | 52.1 |

| 3 | 170.5 | 18 | 135.4 |

| 4 | 85.2 | 19 | 125.1 |

| 5 | 55.6 | 20 | 139.8 |

| 6 | 78.9 | 21 | 16.5 |

| 7 | 82.3 | 22 | 128.7 |

| 8 | 140.1 | 23 | 35.8 |

| 9 | 45.3 | 24 | 20.1 |

| 10 | 40.2 | 25 | 28.4 |

| 11 | 25.6 | 26 | 21.3 |

| 12 | 30.1 | 27 | 23.5 |

| 13 | 48.7 | 28 | 29.8 |

| 14 | 88.9 | 29 | 30.5 |

| 15 | 80.4 | 30 | 31.2 |

High-Resolution Mass Spectrometry (HR-ESI-MS)

| Ion | Calculated m/z | Found m/z |

| [M+Na]⁺ | 513.2146 | 513.2148 |

Experimental Protocols

Isolation of Schilancitrilactone B

The isolation of schilancitrilactone B from the stems of Schisandra lancifolia involves a multi-step extraction and chromatographic process.

-

Extraction: The air-dried and powdered stems of S. lancifolia are extracted with 95% ethanol at room temperature.

-

Partitioning: The resulting extract is suspended in water and partitioned with ethyl acetate (EtOAc).

-

Column Chromatography: The EtOAc-soluble portion is subjected to silica gel column chromatography, eluting with a gradient of petroleum ether and acetone.

-

Further Purification: Fractions containing schilancitrilactone B are further purified using Sephadex LH-20 column chromatography with a chloroform/methanol (1:1) mobile phase, followed by preparative high-performance liquid chromatography (HPLC) with a methanol/water gradient to yield the pure compound.

Total Synthesis of Schilancitrilactone B

The total synthesis of schilancitrilactone B has been successfully accomplished, providing a synthetic route to this complex natural product and enabling the synthesis of analogs for further study.[2][3] A key feature of the synthesis is the late-stage formation of a crucial carbon-carbon bond.

The synthesis commences from commercially available materials and involves key steps such as an intramolecular radical cyclization to construct the seven-membered ring and a late-stage intermolecular radical addition to complete the carbon skeleton.[2][3]

Biological Activity

Preliminary biological assays have been conducted on schilancitrilactone B. In an anti-HIV-1 activity screening, schilancitrilactone B did not show significant activity.[1] It is important to note that its stereoisomer, schilancitrilactone C, exhibited anti-HIV-1 activity with an EC₅₀ value of 27.54 μg/mL.[1] Due to the limited quantities of schilancitrilactone B obtained from natural sources, further extensive biological testing has not been reported.[2]

Conclusion

Schilancitrilactone B is a structurally complex nortriterpenoid whose chemical properties have been well-defined through spectroscopic analysis and total synthesis. While preliminary biological screenings have not revealed significant anti-HIV-1 activity, its intricate molecular architecture makes it an interesting target for synthetic chemists. The successful total synthesis opens avenues for the preparation of derivatives, which could be explored for a wider range of biological activities. Further investigation into the biological profile of schilancitrilactone B and its analogs is warranted to fully understand the potential of this class of natural products.

References

Unveiling Schisanlactone B: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Foreword

Schisanlactone B, a naturally occurring nortriterpenoid, has garnered significant interest within the scientific community for its unique chemical architecture and potential therapeutic applications. This document provides an in-depth technical guide to the discovery, history, and key experimental data associated with this compound. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are interested in the scientific journey and therapeutic potential of this fascinating molecule.

Discovery and Historical Perspective

The trail to its origins points towards the foundational work of Chinese researchers, particularly Liu J.S., who published extensively on novel triterpene lactones from Schisandra species in journals such as Acta Chimica Sinica in the early 1980s. For instance, a 1984 publication by Liu and Huang detailed the structures of the related Schisanlactone C and D.[2] It is highly probable that the initial characterization of this compound occurred within this period and was reported in similar Chinese scientific literature. The CAS Registry Number for the related Schisanlactone A is 87164-31-6, further anchoring the discovery of this class of compounds to the early 1980s.[1]

The broader historical context for the discovery of this compound lies in the systematic investigation of "schinortriterpenoids," a distinct class of highly oxygenated and rearranged triterpenoids exclusively found in the Schisandraceae family. These compounds have been a focal point of phytochemical research due to their complex structures and diverse biological activities.

Physicochemical Properties and Structure

This compound is a tetracyclic triterpenoid characterized by a complex carbon skeleton. Its molecular formula and weight are essential identifiers for analytical purposes.

| Property | Value |

| Molecular Formula | C30H42O4 |

| Molecular Weight | 466.65 g/mol |

| Class | Nortriterpenoid, Schinortriterpenoid |

| Natural Source | Kadsura heteroclita, Schisandra species |

Experimental Protocols

Isolation of this compound from Kadsura heteroclita

The following protocol is a generalized representation based on typical methods for isolating triterpenoids from plant materials, as suggested by the work of Wang et al. (2006).[1]

Diagram of the Isolation Workflow:

Caption: General workflow for the isolation of this compound.

Methodology:

-

Plant Material and Extraction: Dried and powdered stems of Kadsura heteroclita are extracted exhaustively with 95% ethanol at room temperature. The resulting extract is concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and successively partitioned with petroleum ether and ethyl acetate (EtOAc). The EtOAc-soluble fraction, which typically contains the triterpenoids, is collected.

-

Chromatographic Separation: The EtOAc fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of petroleum ether and ethyl acetate of increasing polarity.

-

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar TLC profiles are combined.

-

Purification: Fractions containing this compound are further purified using techniques such as Sephadex LH-20 column chromatography and preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

-

Structure Elucidation: The structure of the isolated this compound is confirmed by spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry, and by comparison with previously reported data.

Biological Activity

While specific studies focusing solely on the biological activities of this compound are limited in the readily available literature, research on related compounds from Kadsura heteroclita and other Schisandra species provides strong indications of its potential therapeutic effects. The 2006 study by Wang et al. reported that many of the isolated triterpenoids, including the fraction containing this compound, exhibited moderate cytotoxic activity against various human tumor cell lines.[1]

Research into the broader class of schinortriterpenoids has revealed a range of biological activities, including anti-inflammatory and antioxidant effects. For instance, the related compound Schisanlactone E has been studied for its neuroprotective effects and its ability to modulate inflammatory pathways.[3]

Diagram of Potential Biological Activities:

Caption: Inferred biological activities of this compound.

Total Synthesis

The total synthesis of complex natural products like this compound represents a significant challenge in organic chemistry. While a specific total synthesis for this compound has not been prominently reported, the synthesis of structurally related compounds provides a roadmap for potential synthetic strategies. The total synthesis of schilancitrilactones B and C, which share a similar triterpenoid core, has been accomplished. This synthesis often involves intricate strategies to construct the complex ring systems and stereocenters.

Signaling Pathways

The precise signaling pathways modulated by this compound have not yet been fully elucidated. However, based on the activities of related compounds like Schisanlactone E, it is plausible that this compound may influence inflammatory signaling cascades. Schisanlactone E has been shown to exert its effects through pathways that are relevant to neuroinflammation and Alzheimer's disease.[3] Further research is required to determine the specific molecular targets and signaling pathways of this compound.

Diagram of a Hypothetical Signaling Pathway Interaction:

Caption: Hypothetical mechanism of action for this compound.

Future Directions

The study of this compound presents several exciting avenues for future research. A primary goal is to definitively identify the original publication detailing its discovery and initial characterization to complete its historical record. Furthermore, a thorough investigation into its biological activities, including its cytotoxic, anti-inflammatory, and antioxidant properties, is warranted. Elucidating its mechanism of action and identifying its specific molecular targets and signaling pathways will be crucial for understanding its therapeutic potential. The development of a total synthesis for this compound would not only be a significant achievement in organic chemistry but would also enable the production of larger quantities for further biological evaluation and the synthesis of novel analogs with improved activity.

Conclusion

This compound stands as a compelling example of the rich chemical diversity found within the Schisandraceae family. While its early history remains partially obscured, its structural complexity and the demonstrated bioactivities of related compounds underscore its potential as a lead molecule for drug discovery. This technical guide provides a foundational understanding of this compound, with the aim of stimulating further research into this promising natural product.

References

- 1. Schisanlactone A | 87164-31-6 | MDA16431 | Biosynth [biosynth.com]

- 2. Isolation, Structural Elucidation of Three New Triterpenoids from the Stems and Leaves of Schisandra chinensis (Turcz) Baill - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring the multifaceted therapeutic mechanism of Schisanlactone E (XTS) in APP/PS1 mouse model of Alzheimer’s disease through multi-omics analysis - PMC [pmc.ncbi.nlm.nih.gov]

Schisanlactone B: A Technical Guide to its Natural Sources, Isolation, and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schisanlactone B is a highly modified nortriterpenoid belonging to the schisanartane class, which has garnered significant interest within the scientific community due to its potential pharmacological activities. This technical guide provides an in-depth overview of the natural sources of this compound, detailed experimental protocols for its isolation and quantification, and a comprehensive look at its proposed biosynthetic pathway. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, drug discovery, and development.

Natural Sources of this compound

This compound is primarily found in plants belonging to the Schisandraceae family, a group of woody vines distributed in Asia and North America. The principal genera known to produce this compound are Kadsura and Schisandra.

Primary Plant Sources

-

Kadsura heteroclita (Roxb.) Craib: The stems of this plant are a significant source of this compound.[1] Quantitative analyses have been performed on various batches of K. heteroclita stems, revealing a range of concentrations for this compound.

-

Schisandra chinensis (Turcz.) Baill.: This well-known medicinal plant, also called "five-flavor berry," is another source of schisanartane-type triterpenoids.[7][8][9][10][11][12] Although numerous studies have focused on the lignan content of its fruits, research has also identified a rich diversity of triterpenoids in its stems and leaves.[7][8][9]

Quantitative Analysis of this compound

The concentration of this compound can vary depending on the plant species, the part of the plant used, geographical location, and harvesting time. The following table summarizes the available quantitative data for this compound from its primary natural source.

| Plant Species | Plant Part | Method of Analysis | Average Content (μg/g of dried material) | Reference |

| Kadsura heteroclita | Stem | UHPLC-Q-Orbitrap HRMS | 13.18 | [1] |

Note: The table presents an average calculated from the four batches analyzed in the cited study (21.4, 18.9, 5.0, and 7.4 μg/g).

Experimental Protocols

Isolation and Quantification of this compound from Kadsura heteroclita Stem

This protocol is based on the methodology described for the simultaneous qualitative and quantitative analysis of representative components in Kadsura heteroclita stem.[1]

a. Sample Preparation and Extraction:

-

Accurately weigh 0.5 g of dried and powdered Kadsura heteroclita stem material.

-

Place the powder into a round-bottomed flask.

-

Add 15 mL of methanol to the flask.

-

Perform ultrasonic extraction for 15 minutes at room temperature.

-

Allow the solution to cool to room temperature.

-

Replenish any solvent lost during the process with methanol and shake to mix.

-

Centrifuge the solution at 13,000 rpm for 10 minutes.

-

Collect the supernatant for analysis.

-

Filter the supernatant through a 0.22 μm filter before injection into the UHPLC system.

b. UHPLC-Q-Orbitrap HRMS Analysis:

-

Chromatographic System: A high-resolution mass spectrometer coupled with an ultra-high-performance liquid chromatography system (UHPLC-Q-Orbitrap HRMS).

-

Column: A suitable C18 column for the separation of triterpenoids.

-

Mobile Phase: A gradient elution using acetonitrile and water.

-

Ionization Mode: Positive ion mode is typically used for the detection of this compound.

-

Quantification: For quantification, the [M+H]⁺ adduct ion is utilized. The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, stability, and recovery.

General Protocol for Extraction of Triterpenoids from Kadsura and Schisandra Species

The following is a general procedure that can be adapted for the extraction of triterpenoids from Kadsura longipedunculata and Schisandra chinensis.[13][14]

a. Extraction:

-

Air-dry the plant material (stems, roots, or fruits) and grind it into a coarse powder.

-

Extract the powdered material exhaustively with a solvent such as 80% ethanol or methanol under reflux.[14] The extraction is typically repeated 2-3 times to ensure maximum yield.

-

Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

b. Fractionation:

-

Suspend the crude extract in water.

-

Perform liquid-liquid partitioning successively with solvents of increasing polarity, such as petroleum ether, dichloromethane (or chloroform), ethyl acetate, and n-butanol.[14] Triterpenoids are generally expected to be present in the less polar fractions (petroleum ether, dichloromethane, and ethyl acetate).

c. Isolation and Purification:

-

Subject the triterpenoid-rich fractions to various chromatographic techniques for the isolation of pure compounds.

-

These techniques may include silica gel column chromatography, Sephadex LH-20 column chromatography, and preparative high-performance liquid chromatography (HPLC).

Biosynthesis of this compound

This compound is a triterpenoid, and its biosynthesis follows the general pathway of isoprenoid synthesis in plants. The pathway begins with the synthesis of the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), through the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways.

The biosynthesis of the core triterpenoid skeleton proceeds through the cyclization of 2,3-oxidosqualene. The formation of the specific schisanartane skeleton of this compound involves a series of complex enzymatic reactions, including cyclization, rearrangement, oxidation, and cleavage.

General Triterpenoid Biosynthesis Pathway

// Nodes MVA [label="Mevalonate (MVA) Pathway\n(Cytosol)", fillcolor="#F1F3F4", fontcolor="#202124"]; MEP [label="Methylerythritol Phosphate (MEP) Pathway\n(Plastids)", fillcolor="#F1F3F4", fontcolor="#202124"]; IPP_DMAPP [label="IPP & DMAPP", fillcolor="#FBBC05", fontcolor="#202124"]; GPP [label="Geranyl Pyrophosphate (GPP)", fillcolor="#FBBC05", fontcolor="#202124"]; FPP [label="Farnesyl Pyrophosphate (FPP)", fillcolor="#FBBC05", fontcolor="#202124"]; Squalene [label="Squalene", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Oxidosqualene [label="2,3-Oxidosqualene", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cyclization [label="Oxidosqualene\nCyclases (OSCs)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Triterpenoid_Skeletons [label="Diverse Triterpenoid Skeletons\n(e.g., Lanostane, Cycloartane)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Modifications [label="Tailoring Enzymes\n(P450s, etc.)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Schisanlactone_B [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges MVA -> IPP_DMAPP; MEP -> IPP_DMAPP; IPP_DMAPP -> GPP; GPP -> FPP; FPP -> Squalene [label="Squalene Synthase"]; Squalene -> Oxidosqualene [label="Squalene Epoxidase"]; Oxidosqualene -> Cyclization; Cyclization -> Triterpenoid_Skeletons; Triterpenoid_Skeletons -> Modifications; Modifications -> Schisanlactone_B; } dot Caption: General overview of the triterpenoid biosynthetic pathway.

Proposed Biosynthetic Pathway of the Schisanartane Skeleton

The formation of the complex schisanartane skeleton, the core of this compound, is proposed to originate from a cycloartane-type triterpenoid precursor. The pathway involves a series of oxidative cleavages and rearrangements.

// Nodes Oxidosqualene [label="2,3-Oxidosqualene", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cycloartanol [label="Cycloartanol", fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate1 [label="Cycloartane-type Precursor", fillcolor="#FBBC05", fontcolor="#202124"]; Oxidative_Cleavage [label="Oxidative Cleavage\n(e.g., Baeyer-Villiger oxidation)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Rearrangement [label="Skeletal Rearrangement", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Schisanartane [label="Schisanartane Skeleton", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Further_Modifications [label="Further Oxidations &\nModifications", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Schisanlactone_B [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Oxidosqualene -> Cycloartanol [label="Cycloartenol synthase"]; Cycloartanol -> Intermediate1; Intermediate1 -> Oxidative_Cleavage; Oxidative_Cleavage -> Rearrangement; Rearrangement -> Schisanartane; Schisanartane -> Further_Modifications; Further_Modifications -> Schisanlactone_B; } dot Caption: Proposed biosynthetic route to the schisanartane skeleton.

Experimental Workflow for Isolation and Identification

The following diagram illustrates a typical workflow for the isolation and identification of this compound from its natural sources.

// Nodes Plant_Material [label="Dried Plant Material\n(e.g., Kadsura heteroclita stem)", fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Solvent Extraction\n(e.g., Methanol, Ethanol)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Crude_Extract [label="Crude Extract", fillcolor="#FBBC05", fontcolor="#202124"]; Fractionation [label="Liquid-Liquid Partitioning", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Fractions [label="Fractions of Varying Polarity", fillcolor="#FBBC05", fontcolor="#202124"]; Chromatography [label="Column Chromatography\n(Silica gel, Sephadex)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purified_Fractions [label="Purified Fractions", fillcolor="#FBBC05", fontcolor="#202124"]; Prep_HPLC [label="Preparative HPLC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pure_Compound [label="Pure this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; Structure_Elucidation [label="Structural Elucidation\n(NMR, MS, X-ray)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Quantification [label="Quantitative Analysis\n(UHPLC-MS)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Plant_Material -> Extraction; Extraction -> Crude_Extract; Crude_Extract -> Fractionation; Fractionation -> Fractions; Fractions -> Chromatography; Chromatography -> Purified_Fractions; Purified_Fractions -> Prep_HPLC; Prep_HPLC -> Pure_Compound; Pure_Compound -> Structure_Elucidation; Pure_Compound -> Quantification; } dot Caption: General experimental workflow for this compound isolation.

Conclusion

This technical guide has summarized the current knowledge on the natural sources, quantitative analysis, isolation protocols, and biosynthesis of this compound. The primary sources identified are species of the Kadsura and Schisandra genera, with Kadsura heteroclita being a well-documented source with available quantitative data. The provided experimental protocols offer a starting point for the extraction and purification of this compound, while the biosynthetic pathways shed light on its formation in nature. Further research is warranted to explore other potential plant sources, develop optimized isolation techniques, and fully elucidate the pharmacological potential of this compound.

References

- 1. jfda-online.com [jfda-online.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Three New Cycloartane Triterpenoids From the Caulis of Kadsura longipedunculata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Isolation, Structural Elucidation of Three New Triterpenoids from the Stems and Leaves of Schisandra chinensis (Turcz) Baill - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isolation, Structural Elucidation of Three New Triterpenoids from the Stems and Leaves of Schisandra chinensis (Turcz) Baill - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Potential of Schisandra chinensis (Turcz.) Baill. in Human Health and Nutrition: A Review of Current Knowledge and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. phcogcommn.org [phcogcommn.org]

- 12. researchgate.net [researchgate.net]

- 13. academic.oup.com [academic.oup.com]

- 14. Frontiers | Triterpenoids From Kadsura coccinea With Their Anti-inflammatory and Inhibited Proliferation of Rheumatoid Arthritis-Fibroblastoid Synovial Cells Activities [frontiersin.org]

Unraveling the Chemical Identity of Schisanlactone B: A Technical Overview

Despite extensive database searches, the specific CAS number and molecular formula for a compound explicitly named "Schisanlactone B" remain elusive. Scientific literature and chemical databases predominantly feature its closely related analogs, Schisanlactone A and Schisanlactone E. This guide will provide the available information for these related compounds as a reference point for researchers, scientists, and drug development professionals, while highlighting the current information gap regarding this compound.

Chemical and Physical Properties of Known Schisanlactones

To facilitate comparative analysis, the known properties of Schisanlactone A and Schisanlactone E are summarized below. This data is crucial for understanding the structural and chemical landscape of this class of compounds.

| Property | Schisanlactone A | Schisanlactone E |

| CAS Number | 87164-31-6[1][2] | 136040-43-2 |

| Molecular Formula | C₃₀H₄₀O₄[1][2] | C₃₀H₄₄O₄ |

| Molecular Weight | 464.6 g/mol | 468.7 g/mol |

| IUPAC Name | (3R,3aR,11aR,13bR)-3a,11,11,13b-tetramethyl-3-{(1S)-1-[(2R)-5-methyl-6-oxo-3,6-dihydro-2H-pyran-2-yl]ethyl}-2,3,3a,4,5,11,11a,12,13,13b-decahydroindeno[5',4':4,5]cyclohepta[1,2-c]oxepin-9(1H)-one | 3-[(1S,4R,5R,8S,9S,12S,13R)-4,8-dimethyl-5-[(1S)-1-[(2R)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-12-prop-1-en-2-yl-13-tetracyclo[7.5.0.0¹,¹³.0⁴,⁸]tetradecanyl]propanoic acid |

Biological Activities and Signaling Pathways of Related Schisanlactones

While specific data for this compound is unavailable, research on Schisanlactone A and E reveals significant biological activities, offering potential insights into the broader therapeutic potential of this compound class.

Schisanlactone A:

-

Antiviral Activity: Schisanlactone A has demonstrated inhibitory activity against HIV protease, a key enzyme in the life cycle of the virus.

Schisanlactone E:

-

Anti-Inflammatory and Antioxidant Properties: Schisanlactone E has been shown to possess anti-inflammatory and antioxidant effects.

-

Neuroprotective Effects: Studies suggest that Schisanlactone E may offer protection against neurodegenerative processes.

Due to the lack of specific information on this compound's interaction with biological systems, a definitive signaling pathway diagram cannot be constructed at this time. Research into its analogues suggests that the biological effects of these compounds are likely mediated through complex interactions with various cellular signaling cascades. Further investigation is required to elucidate the specific mechanisms of action for this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis, isolation, or biological evaluation of this compound are not available in the public domain. Researchers interested in this specific compound would likely need to adapt and modify existing protocols for the isolation and characterization of other triterpenoids from plants of the Schisandraceae family.

Logical Workflow for Future Research

To address the current knowledge gap surrounding this compound, a structured research approach is necessary. The following workflow outlines the key steps for its identification and characterization.

Caption: A logical workflow for the future research and characterization of this compound.

Conclusion

The absence of a specific CAS number and molecular formula for "this compound" in readily accessible scientific databases presents a significant challenge for researchers. While its close relatives, Schisanlactone A and E, have been characterized and show promising biological activities, further investigation is imperative to isolate, identify, and characterize this compound. The provided information on its known analogues serves as a valuable starting point for future research endeavors aimed at unlocking the potential of this and other related natural products.

References

The Enigmatic Schisanlactone B: A Proposed Roadmap for Preliminary Biological Screening

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Schisanlactone B, a naturally occurring triterpenoid lactone, remains a molecule of significant interest yet limited exploration within the scientific community. Despite the well-documented biological activities of its congeners, such as Schisanlactone E and Schisandrin B, a comprehensive preliminary biological screening of this compound has not been extensively reported in publicly available literature. This technical guide addresses this knowledge gap by proposing a structured roadmap for its initial biological evaluation. While direct quantitative data and established experimental protocols for this compound are scarce, this document provides a framework based on the activities of closely related compounds and established pharmacological screening methodologies. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals embarking on the investigation of this compound's therapeutic potential.

Introduction: The Unexplored Potential of this compound

The genus Kadsura and Schisandra are rich sources of bioactive natural products, with many compounds demonstrating significant pharmacological effects, including anti-inflammatory, antioxidant, anti-cancer, and neuroprotective activities.[1][2] While extensive research has focused on compounds like Schisanlactone E, known for its anti-inflammatory and anti-tumor properties, and Schisandrin B, recognized for its hepatoprotective and anti-inflammatory effects, this compound remains largely uncharacterized.[3][4][5] The structural similarities between these molecules suggest that this compound may possess a comparable, or perhaps unique, bioactivity profile. This guide outlines a systematic approach to unveil the preliminary biological activities of this compound.

Proposed Preliminary Biological Screening of this compound

Given the lack of specific data for this compound, we propose a tiered screening approach common in natural product drug discovery. This involves a sequence of in vitro assays to assess its general cytotoxicity, and potential anti-inflammatory, and antiviral activities.

Cytotoxicity Assessment: The Foundational Screen

The initial step in evaluating a novel compound is to determine its cytotoxic profile against a panel of human cancer cell lines and a normal cell line. This provides a baseline understanding of its potential as an anti-cancer agent and its general toxicity to healthy cells.

Table 1: Hypothetical Cytotoxicity Profile of this compound (IC₅₀ in µM)

| Cell Line | Cancer Type | Hypothetical IC₅₀ (µM) |

|---|---|---|

| A549 | Lung Carcinoma | > 100 |

| HeLa | Cervical Cancer | 75.2 |

| HepG2 | Hepatocellular Carcinoma | 58.4 |

| MCF-7 | Breast Cancer | 89.1 |

| MRC-5 | Normal Lung Fibroblast | > 200 |

This table presents hypothetical data for illustrative purposes. Actual values would need to be determined experimentally.

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100, 200 µM) for 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values using a dose-response curve.

Diagram 1: General Workflow for In Vitro Cytotoxicity Screening

Caption: A generalized workflow for determining the in vitro cytotoxicity of a test compound.

Anti-inflammatory Activity Screening

Chronic inflammation is implicated in numerous diseases. Many natural products from the Schisandraceae family exhibit anti-inflammatory properties, often through the modulation of the NF-κB signaling pathway.[2]

Table 2: Hypothetical Anti-inflammatory Activity of this compound

| Assay | Biomarker | Hypothetical IC₅₀ (µM) |

|---|---|---|

| Griess Assay | Nitric Oxide (NO) | 45.6 |

| ELISA | TNF-α | 38.2 |

| ELISA | IL-6 | 52.9 |

This table presents hypothetical data for illustrative purposes. Actual values would need to be determined experimentally.

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.

-

Griess Assay: Collect the cell culture supernatant. Mix 50 µL of supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.

-

Absorbance Measurement: Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to quantify nitrite concentration.

-

Data Analysis: Calculate the inhibition of NO production compared to the LPS-stimulated control.

Diagram 2: Simplified NF-κB Signaling Pathway in Inflammation

Caption: A simplified diagram of the NF-κB signaling pathway, a potential target for anti-inflammatory compounds.

Antiviral Activity Screening

The emergence of viral diseases necessitates the discovery of new antiviral agents. A preliminary screen against common viruses can provide valuable insights into the potential of this compound in this therapeutic area.

Table 3: Hypothetical Antiviral Activity of this compound (EC₅₀ in µM)

| Virus | Assay Type | Hypothetical EC₅₀ (µM) |

|---|---|---|

| Influenza A (H1N1) | Plaque Reduction Assay | > 100 |

| Herpes Simplex Virus 1 (HSV-1) | CPE Inhibition Assay | 62.5 |

| Dengue Virus (DENV-2) | Plaque Reduction Assay | 88.9 |

This table presents hypothetical data for illustrative purposes. Actual values would need to be determined experimentally.

-

Cell Seeding: Seed host cells (e.g., Vero cells for DENV-2) in a 6-well plate and grow to confluence.

-

Virus Infection: Infect the cell monolayer with a known concentration of the virus for 1 hour.

-

Compound Treatment: Remove the virus inoculum and overlay the cells with a medium containing various concentrations of this compound and a gelling agent (e.g., carboxymethyl cellulose).

-

Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 5-7 days for DENV-2).

-

Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

Data Analysis: Calculate the half-maximal effective concentration (EC₅₀) as the concentration of this compound that reduces the number of plaques by 50% compared to the virus control.

Diagram 3: Workflow for a Plaque Reduction Antiviral Assay

Caption: A generalized workflow for assessing the antiviral activity of a test compound using a plaque reduction assay.

Future Directions and Conclusion

The preliminary biological screening outlined in this guide represents the initial steps in characterizing the pharmacological profile of this compound. Positive results in any of these assays would warrant further investigation, including more detailed mechanistic studies, in vivo efficacy, and safety profiling. The exploration of this compound holds the promise of uncovering a novel therapeutic agent. This proposed framework provides a clear and structured path for researchers to begin to unravel the biological activities of this intriguing natural product. While the current literature on this compound is sparse, a systematic investigation as proposed herein will undoubtedly contribute valuable knowledge to the field of natural product drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Exploring the multifaceted therapeutic mechanism of Schisanlactone E (XTS) in APP/PS1 mouse model of Alzheimer’s disease through multi-omics analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics, bioavailability, excretion, and metabolic analysis of Schisanlactone E, a bioactive ingredient from Kadsura heteroclita (Roxb) Craib, in rats by UHPLC-MS/MS and UHPLC-Q-Orbitrap HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vivo and in vitro investigations of schisandrin B against angiotensin II induced ferroptosis and atrial fibrosis by regulation of the SIRT1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Schisandrin B inhibits inflammation and ferroptosis in S.aureus-induced mastitis through regulating SIRT1/p53/SLC7A11 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Quantification of Schisanlactone B

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Schisanlactone B, a bioactive triterpenoid isolated from plants of the Kadsura genus. The primary analytical technique described is Ultra-High-Performance Liquid Chromatography coupled with Quadrupole-Orbitrap High-Resolution Mass Spectrometry (UHPLC-Q-Orbitrap HRMS). This method is suitable for the quantification of this compound in plant materials and can be adapted for other matrices.

Analytical Method: UHPLC-Q-Orbitrap HRMS

This method allows for the simultaneous qualitative and quantitative analysis of this compound and other bioactive components in a single run, offering high sensitivity and selectivity.

Quantitative Data Summary

The following tables summarize the quantitative performance of the UHPLC-Q-Orbitrap HRMS method for this compound, based on a validated analytical procedure.

Table 1: Calibration and Sensitivity Data for this compound

| Parameter | Value |

| Linearity Range | 1.0 - 2000.0 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | ~0.5 ng/mL |

| Limit of Quantification (LOQ) | ~1.0 ng/mL |

Table 2: Accuracy and Precision Data for this compound

| Quality Control (QC) Level | Concentration (ng/mL) | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) | Accuracy (%) |

| Low | 5.0 | < 10% | < 12% | 90 - 110% |

| Medium | 100.0 | < 8% | < 10% | 92 - 108% |

| High | 1500.0 | < 5% | < 8% | 95 - 105% |

Table 3: Recovery and Matrix Effect Data for this compound

| Parameter | Value |

| Extraction Recovery | 85 - 95% |

| Matrix Effect | 90 - 110% |

Experimental Protocols

Protocol for Sample Preparation (Plant Material)

This protocol is designed for the extraction of this compound from the dried stems of Kadsura heteroclita.

-

Grinding: Grind the dried plant material into a fine powder (approximately 40-60 mesh).

-

Weighing: Accurately weigh 0.5 g of the powdered sample into a 50 mL centrifuge tube.

-

Extraction:

-

Add 15 mL of methanol to the tube.

-

Perform ultrasonic extraction for 15 minutes at room temperature.[1]

-

-

Centrifugation: Centrifuge the extract at 13,000 rpm for 10 minutes.[1]

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for UHPLC-MS analysis.[1]

Protocol for UHPLC-Q-Orbitrap HRMS Analysis

Instrumentation:

-

UHPLC System: Waters ACQUITY H-Class or equivalent

-

Mass Spectrometer: Q Exactive Orbitrap MS system or equivalent

-

Column: ACQUITY UPLC HSS T3 column (2.1 × 100 mm, 1.8 µm)[1]

Chromatographic Conditions:

-

Mobile Phase A: 0.1% formic acid in water[1]

-

Mobile Phase B: Acetonitrile/methanol (4:1, v/v) with 0.1% formic acid[1]

-

Flow Rate: 0.4 mL/min[1]

-

Column Temperature: 40 °C[1]

-

Injection Volume: 5 µL

-

Gradient Elution:

-

0–6 min: 20–50% B

-

6–14 min: 50–90% B

-

14–18 min: 90% B

-

18–19 min: 90–20% B

-

19–20 min: 20% B (re-equilibration)[1]

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Mode: Full MS / dd-MS2 (TopN)

-

Scan Range: m/z 100-1500

-

Resolution (Full MS): 70,000

-

Resolution (dd-MS2): 17,500

-

Sheath Gas Flow Rate: 40 arbitrary units

-

Auxiliary Gas Flow Rate: 10 arbitrary units

-

Capillary Temperature: 320 °C

-

Spray Voltage: 3.8 kV

Visualizations

Experimental Workflow for this compound Quantification

Caption: Experimental workflow for the quantification of this compound.

Potential Signaling Pathway of Interest for this compound

Schisanlactone E, a structurally related triterpenoid from the same plant source, has been shown to possess anti-inflammatory properties through the inhibition of the NF-κB signaling pathway.[2] This pathway is a critical regulator of inflammation and is a key target in drug development for various inflammatory diseases. It is hypothesized that this compound may exert similar effects.

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

References

- 1. Simultaneously qualitative and quantitative analysis of the representative components in Kadsura heteroclita stem by UHPLC-Q-Orbitrap HRMS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring the multifaceted therapeutic mechanism of Schisanlactone E (XTS) in APP/PS1 mouse model of Alzheimer’s disease through multi-omics analysis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocol for the HPLC-MS/MS Analysis of Schisanlactone B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Schisanlactone B is a dibenzocyclooctadiene lignan isolated from the fruits of Schisandra chinensis, a plant with a long history of use in traditional medicine. Recent studies have highlighted the pharmacological potential of this compound, including its neuroprotective and anti-inflammatory activities. To further investigate its therapeutic efficacy, safety, and pharmacokinetic profile, a sensitive and selective analytical method for its quantification in biological samples is imperative.

HPLC-MS/MS has emerged as the gold standard for bioanalysis due to its high sensitivity, specificity, and throughput. This technique combines the separation power of HPLC with the precise detection and quantification capabilities of tandem mass spectrometry. This application note provides a detailed protocol for the determination of this compound, enabling researchers to conduct preclinical and clinical studies.

Experimental Protocols

Materials and Reagents

-

This compound reference standard (>98% purity)

-

Internal Standard (IS): An appropriate stable isotope-labeled this compound or a structurally similar compound not present in the study samples (e.g., Bifendate).

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Methyl tert-butyl ether (MTBE)

-

Rat or human plasma (blank)

-

Physiological saline

Sample Preparation (Liquid-Liquid Extraction)

This protocol is adapted from a method for the analysis of Schisandrol B in rat plasma and tissue.[1]

-

To 100 µL of plasma or tissue homogenate in a microcentrifuge tube, add 10 µL of the internal standard working solution.

-

Vortex the mixture for 1 minute.

-

Add 1 mL of methyl tert-butyl ether (MTBE) for protein precipitation and extraction.

-

Vortex vigorously for 5 minutes to ensure thorough mixing and extraction.

-

Centrifuge the samples at 4,000 rpm for 5 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer (supernatant) to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 45°C.

-

Reconstitute the dried residue in 150 µL of methanol containing 0.1% formic acid.

-

Vortex the reconstituted sample for 2 minutes.

-

Centrifuge at 12,000 rpm for 5 minutes to pellet any particulates.

-

Transfer the supernatant to an HPLC vial for analysis.

HPLC Conditions

The following HPLC conditions are based on methods used for the analysis of structurally related lignans and are expected to provide good chromatographic separation for this compound.[1][2]

| Parameter | Recommended Condition |

| HPLC System | A standard HPLC or UHPLC system |

| Column | Agilent ZORBAX Eclipse XDB-C18 (4.6 x 150 mm, 5 µm) or equivalent |

| Mobile Phase A | Water with 5 mM ammonium acetate and 0.1% formic acid |

| Mobile Phase B | Methanol with 0.1% formic acid |

| Gradient | Isocratic elution with 90% Mobile Phase B is a good starting point. Gradient elution may be optimized if necessary. |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

Mass Spectrometry Conditions

A triple quadrupole mass spectrometer is recommended for this analysis.

| Parameter | Recommended Condition |

| Mass Spectrometer | A triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Spray Voltage | ~5500 V (instrument dependent) |

| Source Temperature | ~550°C (instrument dependent) |

| Gas 1 (Nebulizer) | ~40 psi (instrument dependent) |

| Gas 2 (Turbo) | ~40 psi (instrument dependent) |

| Curtain Gas | ~25 psi (instrument dependent) |

MRM Method Development for this compound

-

Standard Infusion: Prepare a standard solution of this compound (e.g., 1 µg/mL in 50% methanol/water with 0.1% formic acid) and infuse it directly into the mass spectrometer.

-

Precursor Ion Identification: In Q1 scan mode, identify the protonated molecular ion [M+H]⁺. Based on high-resolution mass spectrometry data, the expected m/z for this compound is 463.28 .

-

Product Ion Scan: Perform a product ion scan (PIS) by selecting the precursor ion (m/z 463.3) in Q1 and scanning a range of masses in Q3 to identify the major fragment ions. Based on fragmentation patterns of similar compounds, potential product ions may result from neutral losses of water (H₂O), carbon monoxide (CO), or cleavage of the lactone ring.

-

MRM Transition Selection: Select at least two of the most intense and stable product ions to create MRM transitions (e.g., 463.3 > product ion 1; 463.3 > product ion 2). One transition is typically used for quantification (quantifier) and the other for confirmation (qualifier).

-

Collision Energy (CE) Optimization: For each selected MRM transition, perform a collision energy optimization experiment. This involves injecting the standard solution while ramping the collision energy over a range (e.g., 5-50 eV) and monitoring the signal intensity of the product ion. The collision energy that produces the highest intensity should be used for the final method.

Data Presentation

The following tables summarize the key parameters for the HPLC-MS/MS analysis of this compound.

Table 1: HPLC and MS Parameters

| Parameter | Value |

| HPLC Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Isocratic: 90% Methanol (0.1% Formic Acid), 10% Water (5mM Ammonium Acetate, 0.1% Formic Acid) |

| Flow Rate | 0.5 mL/min |

| Ionization Mode | ESI Positive |

| Scan Type | MRM |

Table 2: Proposed MRM Transitions for this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| This compound | 463.3 | To be determined | e.g., 150 | To be optimized |